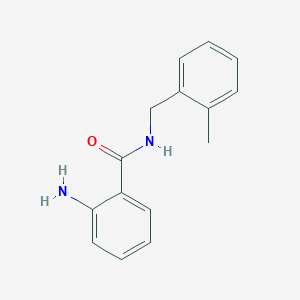
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate is still being studied. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins, leading to its potential anticancer activity.
Biochemical and Physiological Effects:
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell migration and invasion, and the disruption of protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate in lab experiments is its potential anticancer activity, which may lead to the development of new cancer therapies. However, one limitation is that the compound may have off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
Some potential future directions for research on methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate include studying its mechanism of action in more detail, identifying its target proteins or enzymes, and developing more potent analogs of the compound. Additionally, the compound may be studied for its potential applications in other areas, such as imaging or drug delivery.
In conclusion, methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound may lead to the development of new cancer therapies and other applications in the future.
Synthesemethoden
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate can be synthesized using different methods, including the reaction of methyl 2-amino-4-methyl-3-thiophenecarboxylate with benzoyl chloride and 4-chlorobenzoyl chloride in the presence of a base. The reaction mixture is then heated, and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate has been used in various scientific research applications, including as a potential anticancer agent, a fluorescent probe for imaging, and a potential inhibitor of protein-protein interactions.
Eigenschaften
Molekularformel |
C21H16ClNO4S |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
methyl 2-benzamido-5-(4-chlorobenzoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H16ClNO4S/c1-12-16(21(26)27-2)20(23-19(25)14-6-4-3-5-7-14)28-18(12)17(24)13-8-10-15(22)11-9-13/h3-11H,1-2H3,(H,23,25) |
InChI-Schlüssel |
NDBZTXKMHNFHQK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)


![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)


![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)